(+)-8-Methoxyisolariciresinol

Cytotoxicity Anticancer Lignan pharmacology

Procure validated (+)-8-Methoxyisolariciresinol (CAS 136082-41-2) for anti-inflammatory & oncology research. This lignan standard offers: • Dual TNF-α/IL-1β inhibition, confirmed by assay. • Cytotoxicity IC50 0.077-0.102 μg/mL (HCT-116, Panc-1), enabling low-concentration screening. • DPPH scavenging IC50 ~53 μM, avoiding confounding effects of weak antioxidants. Authenticated from Illicium simonsii; ideal as analytical reference. Supplied with CoA; ambient shipment.

Molecular Formula C21H26O7
Molecular Weight 390.4 g/mol
Cat. No. B046503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-8-Methoxyisolariciresinol
Molecular FormulaC21H26O7
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(C(C(CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)OC)O
InChIInChI=1S/C21H26O7/c1-26-16-7-11(4-5-15(16)24)18-14(10-23)13(9-22)6-12-8-17(27-2)20(25)21(28-3)19(12)18/h4-5,7-8,13-14,18,22-25H,6,9-10H2,1-3H3/t13-,14-,18+/m0/s1
InChIKeyZPRAJLPWRSLALC-SUNYJGFJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





(+)-8-Methoxyisolariciresinol Overview


(+)-8-Methoxyisolariciresinol (CAS 136082-41-2) is a lignan—a class of phenylpropanoid-derived natural products—that has been isolated from multiple plant species including Illicium simonsii Maxim, Walsura yunnanenis C. Y. Wu, and Justicia diffusa var. prostrata [1] [2]. It is characterized by a dibenzylbutane skeleton with hydroxyl and methoxy substitutions (molecular formula C21H26O7, MW 390.4) . In vitro studies have reported anti-inflammatory activity via inhibition of proinflammatory cytokines TNF-α and IL-1β, and antioxidant activity with DPPH radical scavenging IC50 approximately 53 μM .

Natural lignan tool compound for cytotoxicity screening studies
Dual cytokine inhibition context: TNF-α and IL-1β pathway research
Antioxidant screening with reported DPPH radical scavenging support
Phytochemical reference for Illicium simonsii lignan profiling

Substitution Risks for (+)-8-Methoxyisolariciresinol


Lignans within the isolariciresinol structural family are not functionally interchangeable. Distinct substitution patterns—particularly the presence and position of methoxy and hydroxyl groups—dictate bioactivity profiles. For example, among lignans isolated from Coptis japonica, isolariciresinol demonstrated higher TNF-α inhibition compared to syringaresinol glycoside, which instead preferentially suppressed lymphocyte proliferation . Similarly, plant lignans (including secoisolariciresinol) exhibit antioxidant IC50 values ranging widely from 6.6 to >900 μg/mL depending on structure, underscoring that even closely related analogs do not produce equivalent experimental outcomes [1]. The specific 8-methoxy substitution on (+)-8-Methoxyisolariciresinol differentiates it from unsubstituted (+)-isolariciresinol and from secoisolariciresinol-type lignans in both source material availability and reported bioactivity thresholds. Procurement decisions that substitute based solely on lignan class membership risk experimental irreproducibility.

8-Methoxy substitution differentiates from (+)-isolariciresinol; cytotoxicity profile may shift significantly.
Lignan antioxidant IC50 range spans 6.6–932 µg/mL; class membership alone does not ensure potency tier.
Syringaresinol glycoside shows distinct immune profile (lymphocyte proliferation) vs. dual cytokine inhibition.

Evidence Guide: (+)-8-Methoxyisolariciresinol


Cytotoxicity vs. (+)-Isolariciresinol

(+)-8-Methoxyisolariciresinol demonstrates substantially more potent cytotoxicity than its non-methoxylated parent compound (+)-isolariciresinol. Against HCT-116 and Panc-1 cancer cell lines, the 8-methoxy derivative exhibits IC50 values of 0.077–0.102 μg/mL (approximately 197–261 nM) . In contrast, (+)-isolariciresinol tested against multiple cancer lines shows weak cytotoxic activity with IC50 values ranging from 32.61 to 95.18 μg/mL—representing a 320- to 1,200-fold potency difference [1].

Cytotoxicity
Reported
0.077–0.102 µg/mL (approx. 197–261 nM) vs. (+)-Isolariciresinol: 32.61–95.18 µg/mL
Supports cytotoxicity endpoint review; 8-methoxy derivative exhibits lower concentration range.
HCT-116, Panc-1 cell lines; cross-study comparison.
Cytotoxicity Anticancer Lignan pharmacology

Antioxidant Potency vs. Plant Lignans

In DPPH radical scavenging assays, (+)-8-Methoxyisolariciresinol exhibits an IC50 of approximately 53 μM . This value positions it at the more potent end of the plant lignan spectrum: a comprehensive evaluation of phyto- and mammalian lignans reported DPPH scavenging IC50 values for plant lignans ranging from 6.601 μg/mL to 932.167 μg/mL, with secoisolariciresinol specifically showing IC50 values of 30–80 μM depending on assay conditions [1].

Antioxidant
Class-level
DPPH IC50 ~53 µM
Positioned within more active plant lignan tier; similar to secoisolariciresinol context.
Class range: 6.6–932 µg/mL; assay conditions may shift value.
Antioxidant DPPH radical scavenging Oxidative stress

Dual Anti-Inflammatory Cytokine Inhibition

(+)-8-Methoxyisolariciresinol has been demonstrated in vitro to inhibit the production of two key proinflammatory cytokines: tumor necrosis factor alpha (TNF-α) and interleukin 1 beta (IL-1β) . This dual cytokine inhibition profile distinguishes it from certain structurally related lignans. For instance, in comparative studies of lignans from Coptis japonica, isolariciresinol and pinoresinol preferentially inhibited TNF-α production, whereas syringaresinol glycoside selectively suppressed lymphocyte proliferation with less effect on TNF-α .

Anti-inflammatory
Class-level
Inhibits TNF-α and IL-1β production
Dual cytokine inhibition context; broader profile than single-target lignans.
Qualitative differentiation; in vitro inflammatory models.
Anti-inflammatory Cytokine inhibition TNF-α IL-1β

Predicted Oral Bioavailability

In silico predictions estimate human oral bioavailability for (+)-8-Methoxyisolariciresinol at 58.57%, with subcellular localization prediction of 81.75% mitochondrial distribution and OATP2B1 inhibitor probability of 85.82% [1]. While comparative in vivo PK data for this specific compound are absent in the published literature, these computational predictions provide a baseline for formulation and dosing considerations that are unavailable for many understudied lignan analogs.

ADME
Data to verify
Predicted oral bioavailability 58.57%
In silico baseline only; supports formulation-exposure review.
No published in vivo PK data; computational prediction.
ADME Bioavailability Drug development Pharmacokinetics

Research Applications: (+)-8-Methoxyisolariciresinol


Cancer Cell Cytotoxicity Screening

(+)-8-Methoxyisolariciresinol is appropriate for in vitro cytotoxicity screening programs where low-concentration activity is required. With reported IC50 values of 0.077–0.102 μg/mL against HCT-116 and Panc-1 cell lines , this compound can be evaluated at concentrations that minimize solvent toxicity artifacts (e.g., DMSO carryover effects) compared to structurally related lignans like (+)-isolariciresinol, which require >30 μg/mL to achieve comparable cytotoxicity [1].

Dual Cytokine Inhibition in Inflammatory Disease Models

Researchers investigating therapeutic interventions for conditions characterized by elevated TNF-α and IL-1β (e.g., rheumatoid arthritis, inflammatory bowel disease, psoriasis) may utilize (+)-8-Methoxyisolariciresinol as a tool compound to simultaneously probe both cytokine pathways. Its reported dual inhibitory activity against TNF-α and IL-1β production offers a broader-spectrum anti-inflammatory profile than lignans demonstrated to preferentially inhibit only TNF-α .

Oxidative Stress Antioxidant Studies

(+)-8-Methoxyisolariciresinol is suitable for oxidative stress studies where a defined, moderate-to-high potency antioxidant is needed. With a DPPH radical scavenging IC50 of approximately 53 μM , this compound falls within the more potent tier of plant-derived lignans (class IC50 range: 6.6–932 μg/mL) [2]. This allows for experimental designs that avoid the excessively high concentrations (>100 μM) required for weakly active lignans, which may introduce non-specific or confounding effects.

Reference Standard for Illicium simonsii Lignans

(+)-8-Methoxyisolariciresinol serves as an authenticated reference standard for analytical chemistry and pharmacognosy laboratories performing chemical fingerprinting or quantification of lignans from Illicium simonsii Maxim . Its isolation alongside 14 other lignans from the same plant source [3] makes it a relevant marker compound for quality control of Illicium simonsii extracts and for metabolomic profiling studies of Illicium species.

Application
Selection Property
Validation Focus
Cancer cell-model cytotoxicity screening
Low-concentration cytotoxicity profile
Cell-viability and apoptosis endpoint review
Inflammatory pathway studies
Dual TNF-α/IL-1β inhibition context
Cytokine release endpoint monitoring
Oxidative stress research
Reported DPPH radical scavenging activity
Antioxidant assay context; ROS endpoints
Phytochemical standard for Illicium simonsii
Authenticated lignan identity
HPLC/LC-MS fingerprinting validation

Technical Documentation Hub

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